molecular formula C11H16ClNO2 B1450293 4-Amino-2-benzyl-butyric acid hydrochloride CAS No. 1387445-55-7

4-Amino-2-benzyl-butyric acid hydrochloride

Cat. No. B1450293
M. Wt: 229.7 g/mol
InChI Key: ZGEWLPFCFRTFTD-UHFFFAOYSA-N
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Description

4-Amino-2-benzyl-butyric acid hydrochloride is a white crystalline powder. It belongs to the class of amino acids and is used as a pharmaceutical intermediate . It has a molecular formula of C11H16ClNO2 and a molecular weight of 229.7 g/mol .


Molecular Structure Analysis

The molecular formula of 4-Amino-2-benzyl-butyric acid hydrochloride is C11H16ClNO2 . The molecular weight is 229.7 g/mol . Unfortunately, the specific 3D structure or other detailed structural information is not available in the search results.


Physical And Chemical Properties Analysis

4-Amino-2-benzyl-butyric acid hydrochloride is a white crystalline powder. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol . Additional physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chromatographic Separation and Analysis

4-Amino-2-benzyl-butyric acid hydrochloride has been utilized in the development of chromatographic methods. A study by Vaccher et al. (1991) focused on the chromatographic separation of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, a compound similar to 4-amino-2-benzyl-butyric acid hydrochloride. This research demonstrates its use in chiral resolution and analytical techniques, which are crucial in pharmaceutical and chemical research (Vaccher, Berthelot, Flouquet, & Debaert, 1991).

Radioactive Labeling for Research

In another study, Küng et al. (1983) described the synthesis of carbon-14 and tritium-labelled 4-amino-3-(4-chlorophenyl)-butyric acid. This research highlights the application of 4-amino-2-benzyl-butyric acid hydrochloride in creating labelled compounds for scientific studies, particularly in understanding drug distribution and metabolism (Küng, Faigle, Kocher, & Wirz, 1983).

Synthesis and Transformation in Chemical Research

Krishnamurthy et al. (2014) explored the derivatives of 2-amino-4-pentenoic acid (allylglycine) and its transformation into various compounds, including 4-hydroxyproline derivatives. This study underscores the role of compounds like 4-amino-2-benzyl-butyric acid hydrochloride in synthesizing new chemical entities, which is fundamental in drug discovery and materials science (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

Enantiomeric Resolution and Optical Purity

Vaccher, Berthelot, & Debaert (1995) also investigated the enantiomeric resolution of 4-amino-3-(5-chlorothien-2-yl)butyric acid, an analogue of baclofen, which is structurally related to 4-amino-2-benzyl-butyric acid hydrochloride. Their work contributes to understanding the importance of optical purity in pharmaceuticals and the development of methods to achieve this (Vaccher, Berthelot, & Debaert, 1995).

properties

IUPAC Name

4-amino-2-benzylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-7-6-10(11(13)14)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEWLPFCFRTFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-benzyl-butyric acid hydrochloride

CAS RN

1387445-55-7
Record name Benzenepropanoic acid, α-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1387445-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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